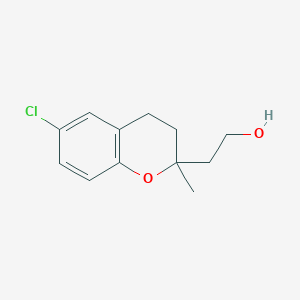
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by the presence of a chloro group, a methyl group, and an ethan-1-ol moiety attached to the benzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 6-chloro-2-methyl-3,4-dihydro-2H-1-benzopyran with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanal or 2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethanoic acid.
Reduction: 2-(2-Methyl-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The chloro and ethan-1-ol moieties play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethan-1-ol moiety.
2-(6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)acetic acid: Contains an acetic acid moiety instead of ethan-1-ol.
6-Chloro-2-methyl-3,4-dihydro-2H-1-benzopyran-2-yl)methanol: Contains a methanol moiety instead of ethan-1-ol.
Uniqueness
The presence of the ethan-1-ol moiety in 2H-1-Benzopyran-2-ethanol, 6-chloro-3,4-dihydro-2-methyl- imparts unique chemical and biological properties. This moiety can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the ethan-1-ol moiety may enhance the compound’s solubility and bioavailability, making it a valuable candidate for pharmaceutical research.
Eigenschaften
CAS-Nummer |
101529-24-2 |
|---|---|
Molekularformel |
C12H15ClO2 |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
2-(6-chloro-2-methyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO2/c1-12(6-7-14)5-4-9-8-10(13)2-3-11(9)15-12/h2-3,8,14H,4-7H2,1H3 |
InChI-Schlüssel |
BCBMUTCSMQFWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C=CC(=C2)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















